molecular formula C16H26N4O9 B13803166 (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid

Cat. No.: B13803166
M. Wt: 418.40 g/mol
InChI Key: UNOPRHLQSPTPBF-RVBZMBCESA-N
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Description

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid is a complex organic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid typically involves the stepwise assembly of amino acids through peptide bond formation. The process may include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).

    Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.

Industrial Production Methods

Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. This method allows for efficient purification and automation, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of disulfide bonds to thiols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce thiol-containing peptides.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of peptide interactions and conformations.

Biology

In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It serves as a model peptide for understanding the behavior of larger proteins.

Medicine

In medicine, peptides like this compound are explored for their therapeutic potential. They may act as inhibitors or activators of specific enzymes, receptors, or signaling pathways.

Industry

In the industrial sector, peptides are used in the development of pharmaceuticals, cosmetics, and biotechnology products. They may serve as active ingredients or stabilizers in various formulations.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or conformation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]butanedioic acid
  • (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanedioic acid

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid lies in its specific amino acid sequence and stereochemistry. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H26N4O9

Molecular Weight

418.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C16H26N4O9/c1-7(2)13(17)15(27)18-6-10(21)19-9(5-12(24)25)14(26)20-8(16(28)29)3-4-11(22)23/h7-9,13H,3-6,17H2,1-2H3,(H,18,27)(H,19,21)(H,20,26)(H,22,23)(H,24,25)(H,28,29)/t8-,9-,13-/m0/s1

InChI Key

UNOPRHLQSPTPBF-RVBZMBCESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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